2-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide
CAS No.:
Cat. No.: VC15298484
Molecular Formula: C17H14ClN3O3
Molecular Weight: 343.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H14ClN3O3 |
|---|---|
| Molecular Weight | 343.8 g/mol |
| IUPAC Name | 2-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide |
| Standard InChI | InChI=1S/C17H14ClN3O3/c1-23-14-8-4-12(5-9-14)16-17(21-24-20-16)19-15(22)10-11-2-6-13(18)7-3-11/h2-9H,10H2,1H3,(H,19,21,22) |
| Standard InChI Key | BOULXJZASQMGPC-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NON=C2NC(=O)CC3=CC=C(C=C3)Cl |
Introduction
2-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide is a complex synthetic organic compound featuring a chlorophenyl group and a methoxyphenyl group linked through an acetamide functional group to a 1,2,5-oxadiazole moiety. This compound's unique structure suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Synthesis
The synthesis of 2-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide typically involves multi-step organic synthesis techniques. Each step requires careful control of reaction conditions to ensure high yields and purity of the final product. Commonly, such syntheses are performed under controlled environments, such as nitrogen atmospheres, using dry and degassed solvents to minimize impurities and side reactions .
Biological Activity and Potential Applications
Compounds containing oxadiazole rings are often investigated for their biological activities, including antimicrobial, antiviral, and anticancer properties. The specific combination of functional groups in 2-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide may synergistically enhance its biological activity compared to similar compounds.
Table 1: Potential Biological Activities of Oxadiazole Compounds
| Biological Activity | Description |
|---|---|
| Antimicrobial | Effective against various bacteria and fungi. |
| Antiviral | Potential to inhibit viral replication. |
| Anticancer | May interfere with cancer cell proliferation. |
Interaction Studies
Understanding how 2-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide interacts with biological targets is crucial for its development as a therapeutic agent. Molecular docking studies can provide insights into the binding modes and affinities of this compound with specific receptors or enzymes, helping to predict its efficacy and potential side effects.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide. These include:
Table 2: Similar Compounds and Their Unique Features
| Compound Name | Unique Features |
|---|---|
| 2-(4-fluorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide | Contains fluorine instead of chlorine, potentially altering biological activity. |
| N-(4-chlorophenyl)-N-[1-(2-methylphenethyl)-1H-pyrazol-3-yl]acetamide | Features a pyrazole ring, offering distinct reactivity and applications. |
| 2-(3-bromophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-thiadiazol-3-yl]acetamide | Contains a thiadiazole ring, which may impart different biological properties compared to oxadiazole. |
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